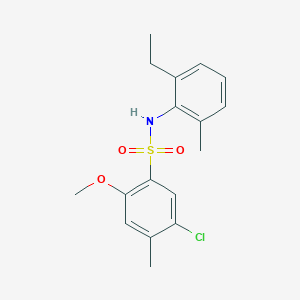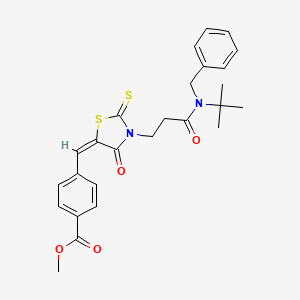
5-chloro-N-(2-ethyl-6-methylphenyl)-2-methoxy-4-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2-ethyl-6-methylphenyl)-2-methoxy-4-methylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a sulfonamide group, a methoxy group, and a chloro substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-ethyl-6-methylphenyl)-2-methoxy-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the chlorination of a suitable precursor, followed by sulfonation and subsequent substitution reactions to introduce the methoxy and ethyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Industrial synthesis often employs advanced techniques such as flow chemistry and automated reactors to optimize efficiency and safety.
化学反応の分析
Types of Reactions
5-chloro-N-(2-ethyl-6-methylphenyl)-2-methoxy-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
5-chloro-N-(2-ethyl-6-methylphenyl)-2-methoxy-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-chloro-N-(2-ethyl-6-methylphenyl)-2-methoxy-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the methoxy and chloro groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 5-chloro-N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide
- 5-chloro-N-(2-ethyl-6-methylphenyl)pentanamide
Uniqueness
Compared to similar compounds, 5-chloro-N-(2-ethyl-6-methylphenyl)-2-methoxy-4-methylbenzene-1-sulfonamide stands out due to its unique combination of functional groups. The presence of both a sulfonamide and a methoxy group provides distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
5-chloro-N-(2-ethyl-6-methylphenyl)-2-methoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c1-5-13-8-6-7-11(2)17(13)19-23(20,21)16-10-14(18)12(3)9-15(16)22-4/h6-10,19H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJIXXJLCHIXEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2464505.png)
![8-ethyl-octahydro-1H-pyrimido[1,2-a]piperazin-9-one](/img/structure/B2464507.png)
![1-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2464509.png)
![4-ethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2464511.png)


![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2464515.png)




![3-({[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}methyl)-1,2-benzoxazole](/img/structure/B2464522.png)
